![molecular formula C28H27N3O2S B4696172 (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B4696172.png)
(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
Overview
Description
The compound (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a complex organic molecule that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of 4-(benzyloxy)benzaldehyde with 2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one: can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The benzylidene moiety can be reduced to yield the corresponding benzyl derivative.
Substitution: The thiazolone ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl derivatives.
Substitution: Various functionalized thiazolone derivatives.
Scientific Research Applications
(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one: has shown potential in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one: can be compared to other thiazolone derivatives, such as:
Uniqueness
The unique combination of benzyloxybenzylidene and methylphenylpiperazinyl groups in This compound imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
The compound (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one has emerged as a significant subject of research due to its potential biological activities. This article delves into its structure, synthesis, biological mechanisms, and applications, supported by case studies and comparative analyses.
Chemical Structure and Properties
The compound features a thiazolone core with a complex arrangement that includes:
- A benzyloxybenzylidene moiety
- A piperazine group substituted with a 3-methylphenyl ring
This unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazolone Core : Cyclization of thioamide and α-haloketone precursors.
- Introduction of the Benzyloxybenzylidene Moiety : Condensation with 4-(benzyloxy)benzaldehyde.
- Attachment of the Piperazine Group : Nucleophilic substitution with 1-(3-methylphenyl)piperazine.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown activity against various microorganisms such as Staphylococcus aureus and Candida albicans .
Anticancer Properties
Studies have highlighted the compound's potential in cancer therapy:
- It is believed to induce apoptosis in cancer cells by modulating key signaling pathways .
- In vitro studies have demonstrated cytostatic effects against specific cancer cell lines, suggesting its viability as an anticancer agent .
The biological activity is attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes critical for cell proliferation.
- Receptor Modulation : It interacts with cellular receptors, altering their signaling pathways.
- Induction of Apoptosis : Triggers programmed cell death in malignant cells.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of thiazole derivatives, including this compound against Escherichia coli and Candida albicans. Results indicated significant inhibition at varying concentrations, supporting its use in developing new antimicrobial agents .
- Anticancer Activity Evaluation : Another research focused on the anticancer properties of similar thiazole compounds against pancreatic cancer cell lines. The findings revealed that these compounds exhibited notable cytotoxicity, indicating their potential as therapeutic agents in oncology .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one | Chlorophenyl group | Antimicrobial, anticancer |
This compound | 3-Methylphenyl group | Antimicrobial, anticancer |
The comparative analysis shows that while structurally similar compounds exhibit comparable activities, variations in substituents significantly influence their biological efficacy.
Properties
IUPAC Name |
(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2S/c1-21-6-5-9-24(18-21)30-14-16-31(17-15-30)28-29-27(32)26(34-28)19-22-10-12-25(13-11-22)33-20-23-7-3-2-4-8-23/h2-13,18-19H,14-17,20H2,1H3/b26-19+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPTUZDMSZPQPY-LGUFXXKBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)OCC5=CC=CC=C5)/S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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